molecular formula C12H8Cl2N2O2S B2497437 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide CAS No. 941871-22-3

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide

Cat. No. B2497437
CAS RN: 941871-22-3
M. Wt: 315.17
InChI Key: DMGIADZCFRGMAZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

Thiophene carboxamide derivatives, resembling the structure of 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide, have been investigated for their anticancer properties. Studies have demonstrated that certain thiophene carboxamide derivatives exhibit potent activity against cancer cell lines. For instance, compounds identified as biomimetics of Combretastatin A-4, a well-known anticancer medication, showed promising inhibitory effects on the Hep3B cancer cell line, highlighting their potential in cancer treatment strategies (Hawash et al., 2022). Additionally, the synthesis and characterization of thiophene-derived amido bis-nitrogen mustard revealed antimicrobial and anticancer activities, indicating a broad spectrum of biological applicability (Yi-Dan Tang et al., 2012).

Antimicrobial Screening

The antimicrobial properties of thiophene carboxamide derivatives have also been explored, with some compounds showing efficacy against various bacterial and fungal strains. Research into metal-based drugs utilizing thiophene carboxamide derivatives has led to the development of Co(II), Ni(II), Cu(II), and Zn(II) complexes, which exhibited enhanced antimicrobial activity compared to their parent ligands (S. Sumrra et al., 2016).

Novel Compound Synthesis

Further research into thiophene carboxamides has facilitated the synthesis of new compounds with potential applications in drug development. For example, the structural and physicochemical characterization of carboxamides and their metal complexes highlighted their potential antibacterial activities against E. coli, suggesting the role of these compounds in developing new antibacterial agents (E. Aktan et al., 2017). Additionally, the design and synthesis of thiophene-2-carboxamide Schiff base derivatives demonstrated their effectiveness as inhibitors of cholinesterase enzymes, pointing to their potential in treating neurodegenerative diseases (Naghmana Kausar et al., 2021).

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including in the fields of agrochemical and pharmaceutical . Therefore, the development of novel thiophene derivatives, including 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide, could be a topic of interest for future research .

properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-9(14)8(5-6)11(18)16-12-7(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIADZCFRGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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